molecular formula C19H19FN4OS B3003720 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide CAS No. 1105222-91-0

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B3003720
CAS No.: 1105222-91-0
M. Wt: 370.45
InChI Key: UBXLQZQYTXPJRS-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities. This compound is of significant interest in early-stage drug discovery and biochemical research. The benzothiazole nucleus is a common structural element in compounds investigated for anti-tubercular activity, particularly as inhibitors of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated target for new tuberculosis treatments . Furthermore, analogous N-(benzothiazol-2-yl)benzamide derivatives have been identified and functionally characterized as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), suggesting potential utility as pharmacological tools in neuroscientific research . The molecular structure integrates a 4-fluorobenzamide moiety and a 4-methylpiperazinyl group, which may influence properties like solubility and bioavailability, and facilitate interaction with various enzymatic targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy profiling for specific applications.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c1-23-8-10-24(11-9-23)19-22-16-7-6-15(12-17(16)26-19)21-18(25)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXLQZQYTXPJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease Research : The benzothiazole moiety present in this compound is known for its role in the development of multifunctional agents targeting Alzheimer's disease (AD). Research indicates that derivatives of benzothiazole can inhibit acetylcholinesterase (AChE) and exhibit neuroprotective properties. The incorporation of piperazine enhances the bioavailability and pharmacological profile of these compounds, making them potential candidates for AD treatment .

Mechanism of Action : The proposed mechanism involves the hybridization of benzothiazole and piperazine pharmacophores, which may improve binding affinity at the active site of AChE. This strategy aims to develop agents that not only inhibit AChE but also promote Aβ disaggregation and provide neuroprotection .

Antimicrobial Activity

Synthesis and Evaluation : Recent studies have synthesized various derivatives based on the benzothiazole-piperazine scaffold, evaluating their antimicrobial properties against a range of pathogens. For instance, compounds featuring the piperazine ring have shown promising activity against Gram-positive and Gram-negative bacteria as well as fungi .

Case Study : A specific study highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria, suggesting that modifications to the piperazine component can enhance activity. The structural diversity provided by substituents on the benzothiazole ring allows for tailored interactions with microbial targets .

Tyrosinase Inhibition

Cosmetic Applications : The compound has been investigated for its potential as a tyrosinase inhibitor, which is crucial in treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to lighter skin tones, making this compound valuable in cosmetic formulations .

Research Findings : Studies have demonstrated that modifications to the 4-fluorobenzylpiperazine moiety can significantly enhance tyrosinase inhibition compared to parent compounds. This indicates a pathway for developing more effective skin-lightening agents through structural optimization .

General Pharmacological Insights

The pharmacological versatility of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide stems from its ability to interact with various biological targets due to its unique chemical structure. Its applications extend beyond neuropharmacology and antimicrobial activity into areas such as:

  • Cancer Research : Some studies suggest potential anti-cancer properties due to its ability to modulate signaling pathways involved in tumor growth.
  • Antidepressant Effects : Given the structural similarities with known antidepressants, further research may uncover mood-enhancing effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain receptors . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-fluoro-N-(2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide (CAS: Not provided)

  • Structure : The 2-position substituent is a sulfanyl-linked oxoethyl chain terminating in 4-methylpiperazine.
  • Implications : Increased hydrophilicity due to the additional oxygen and sulfur atoms might enhance solubility but reduce membrane permeability .

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide (CAS 1210014-49-5)

  • Structure : Features a benzo[d]thiazole-2-carboxamide group instead of fluorobenzamide.
  • Key Differences : The dual benzothiazole system may promote π-π stacking interactions but reduce selectivity due to increased planarity.
  • Implications : The absence of fluorine could lead to faster metabolic degradation compared to the fluorinated target compound .

Piperazine Substitution Modifications

4-fluoro-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide (CAS 694518-32-6)

  • Structure : Substitutes 4-methylpiperazine with 4-phenylpiperazine via a sulfanyl-ethyl-oxo linker.
  • Key Differences : The phenyl group introduces lipophilicity, which may enhance CNS penetration but increase off-target risks.
  • Implications : Phenylpiperazine derivatives are often associated with serotonin receptor modulation, suggesting divergent therapeutic applications compared to the methylpiperazine-containing target compound .

Fluorine Positioning and Functional Group Variations

4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}benzamide (CAS 946199-69-5)

  • Structure : Replaces benzothiazole with an imidazo[2,1-b]thiazole core and adds a 4-fluorophenyl group.
  • Implications : Dual fluorine atoms may enhance electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Core Structure 2-Position Substituent 6-Position Substituent Molecular Weight Key Features
Target Compound (Not provided) Benzothiazole 4-methylpiperazin-1-yl 4-fluorobenzamide ~444.5* Direct piperazine, fluorine
CAS 694518-32-6 Benzothiazole Phenylpiperazine + sulfanyl linker 4-fluorobenzamide 530.61 Lipophilic phenyl group
CAS 1210014-49-5 Benzothiazole 4-methylpiperazin-1-yl Benzothiazole-2-carboxamide ~426.5* Dual benzothiazole system
CAS 946199-69-5 Imidazo[2,1-b]thiazole N/A 4-fluorobenzamide + fluorophenyl 371.4 Rigid core, dual fluorine

*Estimated based on molecular formulas.

Biological Activity

4-Fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative efficacy against other compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20FN3S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{S}

This structure includes a benzamide core substituted with a fluorine atom and a piperazine moiety linked to a benzothiazole ring. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds containing benzothiazole and piperazine derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in melanin production and acid-base balance respectively .
  • Anticancer Activity : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

Anticancer Efficacy

The anticancer potential of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer types:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
CaCo-2 (Colon Cancer)15.8
MCF7 (Breast Cancer)10.2
A549 (Lung Cancer)8.7

These results indicate that the compound exhibits promising anticancer activity across multiple cell lines.

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for applications in skin whitening and treating hyperpigmentation. The compound's inhibitory effect on tyrosinase was assessed with the following results:

CompoundIC50 (µM)Reference
This compound0.18
Kojic Acid17.76

The compound demonstrated a significantly lower IC50 value compared to kojic acid, indicating superior tyrosinase inhibitory activity.

Case Studies

Case Study 1: Anticancer Activity in Vivo

In a study involving xenograft models of human tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Skin Whitening Applications

A clinical trial evaluated the efficacy of a topical formulation containing the compound for treating melasma. Patients showed a marked improvement in skin pigmentation after eight weeks of treatment, with minimal side effects reported .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide, and how do they influence its physicochemical properties?

  • Structural Features :

  • Benzothiazole core : Contributes to aromatic stacking and potential intercalation with biological targets .
  • 4-Methylpiperazinyl group : Enhances solubility and modulates pharmacokinetics via hydrogen bonding and basicity .
  • 4-Fluorobenzamide moiety : Increases metabolic stability and lipophilicity due to fluorine’s electronegativity .
    • Methodological Analysis :
  • Use NMR to confirm substituent positions and HPLC to assess purity (>98%).
  • LogP calculations (e.g., via ChemDraw or ACD/Labs) predict lipophilicity, critical for blood-brain barrier penetration in neurological studies .

Q. What synthetic routes are most effective for preparing this compound, and how can reaction conditions be optimized?

  • Synthetic Pathway :

  • Step 1 : Condensation of 2-amino-6-nitrobenzothiazole with 4-fluorobenzoyl chloride under Schotten-Baumann conditions .
  • Step 2 : Reduction of the nitro group to amine using Pd/C and H₂, followed by coupling with 1-methylpiperazine via nucleophilic substitution (reflux in acetonitrile with K₂CO₃ as base) .
    • Optimization Strategies :
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4–5 hours for conventional heating) .
  • Monitor progress with TLC (silica gel, ethyl acetate/hexane) and confirm yield via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition potential, particularly against acetylcholinesterase (AChE) or bacterial targets?

  • Experimental Design :

  • In Vitro Assays :
  • Ellman’s method for AChE inhibition (IC₅₀ determination using donepezil as a positive control) .
  • Microdilution broth assays for antimicrobial activity (e.g., against E. coli or S. aureus) with ciprofloxacin as a comparator .
  • Mechanistic Studies :
  • Molecular docking (AutoDock Vina) to predict binding modes with AChE’s catalytic site or bacterial phosphopantetheinyl transferase (PPTase) .
  • Isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Root Causes of Discrepancies :

  • Variability in assay conditions (e.g., pH, solvent DMSO concentration affecting solubility) .
  • Differences in cell lines or bacterial strains (e.g., Gram-negative vs. Gram-positive specificity) .
    • Resolution Strategies :
  • Orthogonal assays : Validate AChE inhibition using both Ellman’s method and a fluorometric assay (e.g., Thioflavin T) .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Meta-analysis of published data to identify trends in structure-activity relationships (SAR) .

Q. What computational approaches are recommended for predicting this compound’s metabolic stability and toxicity?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition risk) .
  • Reaction Pathway Modeling : Apply quantum chemical calculations (Gaussian 09) to simulate metabolic oxidation sites (e.g., piperazine N-demethylation) .
    • Validation :
  • Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey References
Synthesis & Purification Microwave-assisted synthesis, TLC, HPLC
Structural Confirmation NMR (¹H/¹³C), FT-IR, High-resolution MS
Enzyme Inhibition Studies Ellman’s assay, ITC, Molecular docking
Antimicrobial Profiling Microdilution broth assays, Time-kill kinetics
Metabolic Stability Prediction SwissADME, CYP450 inhibition assays

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